

Physical and chemical properties of "N-(5-Bromopyridin-2-YL)pivalamide"

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Compound of Interest

Compound Name: N-(5-Bromopyridin-2-YL)pivalamide

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Technical Guide: N-(5-Bromopyridin-2-YL)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the physical and chemical properties of **N-(5-Bromopyridin-2-YL)pivalamide** is not readily available in public databases. This guide provides predicted properties based on its chemical structure and presents experimental data for a closely related isomer, N-(2-Bromopyridin-3-yl)pivalamide, for comparative purposes. A proposed synthesis protocol for the title compound is also detailed.

Introduction

N-(5-Bromopyridin-2-YL)pivalamide is a halogenated heterocyclic amide. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. The presence of a bromine atom on the pyridine ring and the bulky pivalamide group suggests that this molecule could exhibit specific steric and electronic properties influencing its reactivity and binding affinities. This document aims to provide a comprehensive overview of the known and predicted physicochemical characteristics of **N-(5-Bromopyridin-2-YL)pivalamide**, alongside a plausible synthetic route.

Chemical Structure and Identifiers

- IUPAC Name: N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide
- Molecular Formula: C₁₀H₁₃BrN₂O
- Canonical SMILES: CC(C)(C)C(=O)Nc1ccc(Br)cn1
- InChI Key: InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-6-5-7(11)4-12-8/h4-6H,1-3H3,(H,12,13,14)

Physical and Chemical Properties

Due to the absence of experimental data for **N-(5-Bromopyridin-2-YL)pivalamide**, the following table presents a combination of predicted properties for the target compound and experimental data for its isomer, N-(2-Bromopyridin-3-yl)pivalamide (CAS: 835882-02-5), for reference.

Property	Predicted N-(5-Bromopyridin-2-YL)pivalamide	Experimental N-(2-Bromopyridin-3-yl)pivalamide
Molecular Weight	257.13 g/mol	257.13 g/mol [1]
Physical Form	Solid (Predicted)	Solid[1]
Melting Point	Not available	Not available
Boiling Point	Not available	Not available
Solubility	Not available	Not available
LogP (predicted)	2.5 (approx.)	Not available
pKa (predicted)	Not available	Not available

Proposed Experimental Protocol: Synthesis of N-(5-Bromopyridin-2-YL)pivalamide

The synthesis of **N-(5-Bromopyridin-2-yl)pivalamide** can be hypothetically achieved via the acylation of 2-amino-5-bromopyridine with pivaloyl chloride. This method is a standard procedure for the formation of amides.

4.1. Materials and Reagents

- 2-amino-5-bromopyridine
- Pivaloyl chloride
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or Pyridine (as a base)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes
- Ethyl acetate

4.2. Reaction Procedure

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 equivalent) in anhydrous dichloromethane.
- **Addition of Base:** Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
- **Acylation:** Cool the mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)

using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

- Workup:
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **N-(5-Bromopyridin-2-YL)pivalamide**.

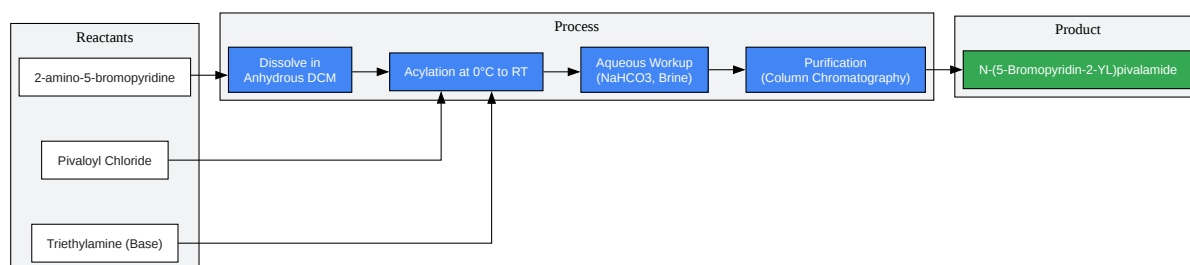
4.3. Characterization

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify the functional groups (e.g., C=O and N-H stretches).

Visualizations

5.1. Proposed Synthesis Workflow



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Caption: Proposed synthesis of **N-(5-Bromopyridin-2-YL)pivalamide**.

Safety Information

While specific safety data for **N-(5-Bromopyridin-2-YL)pivalamide** is unavailable, the related isomer, N-(2-Bromopyridin-3-yl)pivalamide, is classified as an acute oral toxicant (Category 4) and may cause eye irritation[1]. It is recommended to handle **N-(5-Bromopyridin-2-YL)pivalamide** with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

Conclusion

N-(5-Bromopyridin-2-YL)pivalamide represents a molecule of interest for which direct experimental data remains scarce. This guide provides a foundational understanding based on predicted properties and data from a close structural isomer. The proposed synthetic protocol offers a viable route for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to perform thorough characterization and safety assessments upon its synthesis.

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References

- 1. N-(2-ブロモピリジン-3-イル)ピバラムイド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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